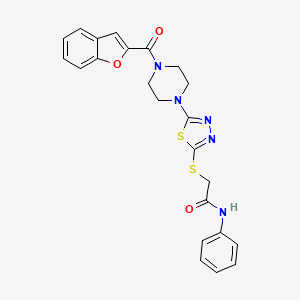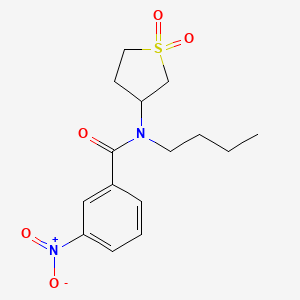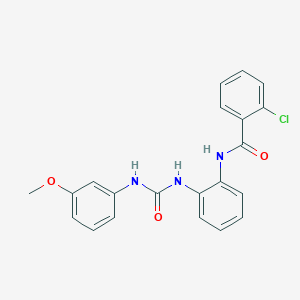![molecular formula C15H14ClN5OS2 B2711850 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 886927-44-2](/img/structure/B2711850.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amine group (-NH2), a thiophene ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), an acetamide group, and a chloro-methylphenyl group. These groups are common in many biologically active compounds and could contribute to the compound’s potential properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thiophene and 1,2,4-triazole rings might undergo electrophilic substitution reactions, and the sulfanyl group could be involved in redox reactions .科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds featuring a 1,2,4-triazole ring system, similar in structure to the subject chemical, have demonstrated significant antimicrobial and antifungal properties. For instance, a series of acetamide derivatives synthesized to include triazole and thiophene moieties have been shown to exhibit in-vitro antibacterial and antifungal activities. Such compounds target a range of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans, suggesting their potential as leads for developing new antimicrobial and antifungal agents (Baviskar et al., 2013).
Antitumor Activity
Further, similar acetamide compounds have been evaluated for their potential antitumor activity. Research in this area focuses on synthesizing novel compounds and testing their efficacy against various human tumor cell lines. The structural attributes of these compounds, particularly the presence of triazole, thiophene, and acetamide functionalities, contribute to their ability to inhibit tumor growth, making them candidates for further antitumor studies and drug development efforts (Yurttaş et al., 2015).
CNS Depressant Activity
Compounds within this structural family have also been explored for their central nervous system (CNS) depressant activities. By modifying the core chemical structure, researchers aim to discover new therapeutic agents that can modulate CNS activity, potentially leading to new treatments for disorders associated with CNS hyperactivity (Bhattacharjee et al., 2011).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some thiophene derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiophene derivatives, including 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide, may interact with a wide range of biomolecules and participate in various biochemical reactions.
Cellular Effects
Based on the known activities of other thiophene derivatives, it can be speculated that this compound may influence cell function in several ways . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known activities of other thiophene derivatives, it can be speculated that this compound may exert its effects at the molecular level through various mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Based on the known properties of other thiophene derivatives, it can be speculated that this compound may exhibit certain stability and degradation characteristics over time
Dosage Effects in Animal Models
Based on the known properties of other thiophene derivatives, it can be speculated that this compound may exhibit certain effects at different dosages . These could include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Based on the known properties of other thiophene derivatives, it can be speculated that this compound may interact with various enzymes or cofactors and be involved in certain metabolic pathways
Transport and Distribution
Based on the known properties of other thiophene derivatives, it can be speculated that this compound may interact with various transporters or binding proteins and have certain effects on its localization or accumulation
Subcellular Localization
Based on the known properties of other thiophene derivatives, it can be speculated that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications
特性
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZJHQBZIZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)


![1-(3-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2711774.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

